molecular formula C8H5F3O3 B14631353 3-(Trifluoromethyl)benzene-1-carboperoxoic acid CAS No. 55349-62-7

3-(Trifluoromethyl)benzene-1-carboperoxoic acid

Cat. No.: B14631353
CAS No.: 55349-62-7
M. Wt: 206.12 g/mol
InChI Key: GCDIHXGIRSXGQZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzene-1-carboperoxoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a carboperoxoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by the formation of the carboperoxoic acid functional group. One common method involves the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The resulting trifluoromethylbenzene can then be oxidized to form the carboperoxoic acid group using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes followed by oxidation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzene-1-carboperoxoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex peroxo compounds.

    Reduction: Reduction reactions can convert the carboperoxoic acid group to other functional groups like alcohols or ketones.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acidic catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and peroxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Trifluoromethyl)benzene-1-carboperoxoic acid has several scientific research applications:

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzene-1-carboperoxoic acid involves its ability to undergo various chemical transformations due to the presence of the reactive carboperoxoic acid group. This group can participate in oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzene-1-carboperoxoic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    3-Nitrobenzene-1-carboperoxoic acid: Contains a nitro group instead of a trifluoromethyl group.

    3-Methylbenzene-1-carboperoxoic acid: Features a methyl group in place of the trifluoromethyl group.

Uniqueness

3-(Trifluoromethyl)benzene-1-carboperoxoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a subject of interest in medicinal chemistry research.

Properties

CAS No.

55349-62-7

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

3-(trifluoromethyl)benzenecarboperoxoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-2-5(4-6)7(12)14-13/h1-4,13H

InChI Key

GCDIHXGIRSXGQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OO

Origin of Product

United States

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